![molecular formula C9H13NO6 B14365282 Propanedioic acid, [(acetyloxy)imino]-, diethyl ester CAS No. 90713-04-5](/img/structure/B14365282.png)
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
Overview
Description
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is a chemical compound with the molecular formula C9H15NO5. It is also known as diethyl (acetoxyimino)malonate. This compound is a derivative of malonic acid and is characterized by the presence of an acetyloxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetic anhydride and hydroxylamine. The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with acetic anhydride to form diethyl acetoxymalonate.
Introduction of the oxime group: The intermediate is then treated with hydroxylamine to introduce the oxime group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the oxime group.
Substitution: Various nucleophiles can be used to substitute the acetyloxy group.
Major Products Formed
Hydrolysis: Formation of malonic acid and acetic acid.
Reduction: Formation of diethyl (amino)malonate.
Substitution: Formation of substituted malonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(acetyloxy)imino]-, diethyl ester involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the acetyloxyimino group.
Diethyl (amino)malonate: Similar but contains an amino group instead of the acetyloxyimino group.
Diethyl oxalate: Similar ester structure but derived from oxalic acid.
Uniqueness
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Biological Activity
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester, commonly referred to as a derivative of malonic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.
Chemical Structure and Properties
The molecular formula for this compound is . It has an average mass of 231.204 g/mol and features functional groups that may influence its reactivity and biological interactions .
Enzyme Interactions
Research indicates that malonic acid derivatives, including diethyl esters, can undergo enzyme-catalyzed hydrolysis. This process can lead to the release of active metabolites that may exhibit various biological effects. For instance, studies have shown that these compounds can interact with esterases, which are enzymes responsible for breaking down esters into their corresponding acids and alcohols. This interaction is crucial as it may influence the compound's bioavailability and toxicity .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of Propanedioic acid derivatives. In limited studies involving animal models:
- Dermal Toxicity : The dermal LD50 (lethal dose for 50% of the population) in rabbits was reported to be greater than 16,960 mg/kg body weight (bw), indicating low acute toxicity via skin exposure .
- Oral Toxicity : An oral LD50 in rats was found to be greater than 15,794 mg/kg bw, suggesting similar low toxicity through oral routes .
- Repeated Dose Studies : A study conducted on rats revealed reversible liver hypertrophy at high doses (1,000 mg/kg bw/day), which indicates potential metabolic induction rather than systemic toxicity .
Case Studies
A notable study focused on the condensation of malonic diethyl ester with acrylamide, which explored the synthesis of polyfunctional substances that could act as ligands in various biological assays. The characterization of these compounds involved techniques such as PMR spectroscopy and mass spectrometry, confirming their structural integrity and potential biological applications .
Absorption and Metabolism
The absorption characteristics of Propanedioic acid derivatives have been evaluated through both in vitro and in vivo studies. The results indicate variable absorption rates across different species:
- In nude mice, absorption rates reached up to 15%, while in pigs it was only 2.5% .
- Human skin grafted onto nude mice exhibited an absorption rate of approximately 4% under non-occlusive conditions .
These findings suggest that the compound may be readily absorbed through mucous membranes but exhibits lower absorption through intact skin.
Data Summary Table
Study Type | Route | LD50 (mg/kg bw) | Observations |
---|---|---|---|
Dermal Toxicity | Dermal | >16,960 | Low acute toxicity observed |
Oral Toxicity | Oral | >15,794 | Low acute toxicity observed |
Repeated Dose Study | Oral | 300 (NOAEL) | Reversible liver hypertrophy at high doses |
Absorption Study | In Vivo | Varies by species | Highest in nude mice (15%), lowest in pigs (2.5%) |
Properties
IUPAC Name |
diethyl 2-acetyloxyiminopropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-4-14-8(12)7(9(13)15-5-2)10-16-6(3)11/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJSEIPOGFYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365483 | |
Record name | Propanedioic acid, [(acetyloxy)imino]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90713-04-5 | |
Record name | Propanedioic acid, [(acetyloxy)imino]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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